[1,2,5]Thiadiazolo[3,4-d]pyrimidine
Description
Historical Context and Pioneering Investigations of thenih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine Core
Early investigations into thiadiazole-fused pyrimidines laid the groundwork for understanding the synthesis and fundamental properties of these heterocyclic systems. While specific pioneering work on the nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine core is not extensively detailed in readily available literature, the broader field of thiadiazolopyrimidines began to emerge as researchers explored the fusion of various heterocyclic rings. Initial studies focused on the synthesis and characterization of these novel ring systems. For instance, early work on related isomers like nih.govnih.govnih.govthiadiazolo[4,5-d]pyrimidines involved their synthesis and property analysis, contributing to the foundational knowledge of this class of compounds. acs.org Similarly, research into the synthesis of substituted 1,3,4-thiadiazolo[3,2-a] pyrimidines provided insights into the reactivity and potential of these fused systems. google.com These foundational studies, while not directly on the nih.govnih.govnih.gov isomer, were crucial in establishing the chemical landscape and synthetic methodologies that would later be applied to the specific nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine scaffold.
Fundamental Significance of thenih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine Scaffold in Heterocyclic Chemistry
The nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine scaffold holds significant importance in heterocyclic chemistry due to its unique structural and electronic properties. As a fused system of an electron-deficient pyrimidine (B1678525) ring and a 1,2,5-thiadiazole (B1195012) ring, it is considered a purine (B94841) analog. acs.org This structural similarity to purines, which are fundamental components of DNA and RNA, makes the nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine core an attractive candidate for biological investigations.
The incorporation of the thiadiazole ring introduces sulfur and additional nitrogen atoms, which can participate in various non-covalent interactions, influencing the binding affinity of its derivatives to biological targets. nih.gov The aromatic nature and the specific arrangement of heteroatoms in the bicyclic system contribute to its distinct reactivity and potential for substitution at various positions, allowing for the synthesis of a diverse library of derivatives. nih.gov The field of heterocyclic chemistry benefits from the exploration of such novel scaffolds, as they expand the available chemical space for designing molecules with tailored properties.
Overview of Interdisciplinary Research Perspectives onnih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine and its Derivatives
Research on nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine and its derivatives is inherently interdisciplinary, spanning synthetic organic chemistry, medicinal chemistry, and materials science.
Medicinal Chemistry: A significant focus of research lies in the potential biological activities of these compounds. acs.org The structural analogy to purines has driven investigations into their efficacy as anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.net For example, derivatives of the related thiazolo[5,4-d]pyrimidine (B3050601) have been synthesized and evaluated for their affinity to adenosine (B11128) receptors, showing potential in animal models of depression. nih.gov
Materials Science: The unique electronic properties of the nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine core make it a candidate for applications in materials science, such as in the development of organic semiconductors or dyes. The rigid, planar structure and the presence of heteroatoms can influence the packing and electronic coupling in the solid state.
Synthetic Methodology: Chemists are continuously developing new and efficient synthetic routes to access the nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine core and its derivatives. nih.gov This includes the exploration of one-pot reactions and the use of novel catalysts to improve yields and reduce reaction times. biointerfaceresearch.com
Current State and Evolving Trends innih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine Research
Current research on nih.govnih.govnih.govThiadiazolo[3,4-d]pyrimidine and related fused pyrimidine systems is characterized by several evolving trends:
Target-Specific Drug Design: Moving beyond broad screening, researchers are now designing derivatives to target specific enzymes or receptors implicated in diseases. For instance, derivatives of related triazolopyrimidines are being investigated as inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy. nih.govmdpi.com
Molecular Hybridization: A prominent strategy involves the "clubbing" or hybridization of the thiadiazolopyrimidine scaffold with other known pharmacophores to create novel molecules with enhanced or synergistic biological activities. researchgate.netnih.gov This approach has been used to develop potent antifungal and anticancer agents. frontiersin.orgnih.gov
Green Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods, such as one-pot reactions and the use of less toxic reagents and solvents. mdpi.com
Computational Studies: In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are increasingly being used to guide the design and prioritize the synthesis of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-47-2 |
|---|---|
Molecular Formula |
C4H2N4S |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
[1,2,5]thiadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4S/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
InChI Key |
XCVKRTSGXGPIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NSN=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies For 1 2 3 Thiadiazolo 3,4 D Pyrimidine Systems
Classical and Contemporary Approaches to the Synthesis of thersc.orgnih.govnih.govThiadiazolo[3,4-d]pyrimidine Ring System
The synthesis of the rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine core and its derivatives has been approached through several classical and modern synthetic routes. These methods primarily involve the construction of the pyrimidine (B1678525) ring onto a pre-existing 1,2,5-thiadiazole (B1195012) moiety.
The foundational method for constructing the rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine ring system involves the cyclocondensation of 3,4-diamino-1,2,5-thiadiazole with various reagents to form the fused pyrimidine ring. acs.org This approach is a cornerstone in the synthesis of this heterocyclic system.
One of the earliest and most direct methods involves the reaction of 3,4-diamino-1,2,5-thiadiazole with diethyl malonate. This reaction, when heated, proceeds through a cyclocondensation mechanism to yield 5,7-dihydroxy- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine. acs.org The reaction of the same diamine with ethyl acetoacetate (B1235776) provides another route to a substituted derivative, 7-hydroxy-5-methyl- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine. acs.org
Furthermore, the parent, unsubstituted rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine can be synthesized from the dihydroxy derivative through a two-step process. This involves chlorination of the hydroxyl groups followed by reductive dehalogenation. acs.org
A summary of these classical cyclocondensation reactions is presented in the table below.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 3,4-Diamino-1,2,5-thiadiazole | Diethyl malonate | 5,7-Dihydroxy- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
| 3,4-Diamino-1,2,5-thiadiazole | Ethyl acetoacetate | 7-Hydroxy-5-methyl- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
The functionalization of the rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine scaffold is crucial for exploring its chemical space and potential applications. Derivatization is typically achieved through the chemical manipulation of substituents on the pyrimidine ring, which are introduced during or after the initial cyclization.
The 5,7-dihydroxy- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine serves as a versatile intermediate for further functionalization. Treatment of this dihydroxy compound with phosphoryl chloride is a common method to introduce chloro substituents, yielding 5,7-dichloro- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine. acs.org These chloro groups are then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
For instance, the dichloro derivative can be reacted with various nucleophiles such as amines and alkoxides to produce a series of 5,7-disubstituted derivatives. This reactivity allows for the systematic modification of the scaffold. acs.org
The table below summarizes key derivatization reactions.
| Starting Material | Reagent | Product | Reference |
| 5,7-Dihydroxy- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine | Phosphoryl chloride | 5,7-Dichloro- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
| 5,7-Dichloro- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine | Nucleophiles (e.g., amines, alkoxides) | 5,7-Disubstituted- rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidines | acs.org |
Regioselective and Stereoselective Synthesis ofrsc.orgnih.govnih.govThiadiazolo[3,4-d]pyrimidine Derivatives
Based on the available scientific literature, specific studies focusing on the regioselective and stereoselective synthesis of rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine derivatives are not extensively reported. The primary synthetic routes described involve achiral precursors and reagents, and the symmetrical nature of many key intermediates, such as 3,4-diamino-1,2,5-thiadiazole, often precludes issues of regioselectivity in the initial ring formation. Further research in this area would be necessary to establish methodologies for controlling regiochemistry and stereochemistry in this heterocyclic system.
Catalytic Methodologies inrsc.orgnih.govnih.govThiadiazolo[3,4-d]pyrimidine Synthesis
While catalytic methods are a cornerstone of modern organic synthesis, their application specifically to the synthesis of the rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine ring system is not well-documented in the reviewed literature. The classical synthetic approaches appear to be the most prevalent.
There is a lack of specific examples in the scientific literature detailing the use of metal-mediated cross-coupling reactions for the peripheral functionalization of the rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine scaffold. While such reactions are common for the functionalization of many heterocyclic systems, their application to this specific ring system has not been a significant focus of reported research.
Information regarding the application of organocatalytic or biocatalytic approaches for the synthesis or functionalization of rsc.orgnih.govnih.govthiadiazolo[3,4-d]pyrimidine is not available in the current body of scientific literature. These modern catalytic strategies represent an unexplored area of research for this particular heterocyclic compound.
Green Chemistry Principles inrsc.orgrsc.orgscispace.comThiadiazolo[3,4-d]pyrimidine Synthesis
The application of green chemistry principles to the synthesis of rsc.orgrsc.orgscispace.comthiadiazolo[3,4-d]pyrimidine systems aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, sustainable solvents and catalysts, and atom-economical reaction designs.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of the rsc.orgrsc.orgscispace.comthiadiazolo[3,4-d]pyrimidine ring is limited, related structures have been successfully synthesized using this technology. For instance, the reaction of 2,3-diamino pyrazines with sulfamide (B24259) under microwave conditions has been shown to produce 1,3-dihydro- rsc.orgrsc.orgscispace.comthiadiazolo[3,4-b]pyrazine-2,2-dioxides in good yields. scispace.com This suggests the potential applicability of microwave heating for the cyclization of 3,4-diamino-1,2,5-thiadiazole with appropriate reagents to form the target pyrimidine ring, potentially offering a more efficient and faster alternative to traditional methods.
Solvent-Free and Aqueous Reaction Conditions
The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether (solvent-free conditions). For the broader class of thiadiazolopyrimidines, solvent-free, microwave-assisted multi-component reactions have been successfully developed for rsc.orgnih.govacs.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives using an ionic liquid as a catalyst. ucsf.edu Similarly, syntheses in green solvents like ethanol (B145695) at room temperature have proven effective for other isomers. rsc.org Although direct examples for the rsc.orgrsc.orgscispace.comthiadiazolo[3,4-d]pyrimidine system under purely aqueous or solvent-free conditions are not prominently documented, these methodologies represent a key area for future research to enhance the environmental profile of its synthesis.
Sustainable Reagent and Catalyst Development
The development of sustainable and reusable catalysts is a central tenet of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of related rsc.orgnih.govacs.orgthiadiazolo[3,2-a]pyrimidines, a robust and reusable heterogeneous catalyst composed of vanadium oxide loaded on fluorapatite (B74983) (V₂O₅/FAp) has been reported. rsc.org This catalyst proved highly efficient in a one-pot, three-component reaction, affording excellent yields in short reaction times under mild, room-temperature conditions. rsc.org The development of analogous recyclable catalytic systems for the synthesis of rsc.orgrsc.orgscispace.comthiadiazolo[3,4-d]pyrimidine would be a significant step towards a more sustainable production process.
Multi-Component Reactions for Diversersc.orgrsc.orgscispace.comThiadiazolo[3,4-d]pyrimidine Libraries
Multi-component reactions (MCRs) are highly valued in synthetic and medicinal chemistry for their efficiency and atom economy. In an MCR, three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. This approach allows for the rapid generation of diverse chemical libraries from readily available building blocks. MCRs are extensively used for synthesizing various thiadiazolopyrimidine isomers. For example, a one-pot, three-component synthesis of rsc.orgnih.govacs.orgthiadiazolo[3,2-a]pyrimidine derivatives has been achieved through the cyclo-condensation of 2-amino- rsc.orgnih.govacs.orgthiadiazole derivatives, various aromatic aldehydes, and acetylacetone. biointerfaceresearch.com Another green MCR involves reacting 1,3,4-thiadiazole-amines, aldehydes, and active methylene (B1212753) compounds in ethanol at room temperature with a sustainable catalyst. rsc.orgnih.govresearchgate.net
The foundational synthesis of the rsc.orgrsc.orgscispace.comthiadiazolo[3,4-d]pyrimidine ring system typically involves a two-component condensation of 3,4-diamino-1,2,5-thiadiazole with reagents like glyoxal (B1671930) or α,β-dicarbonyl compounds. acs.org Adapting these classical syntheses into a multi-component strategy, where the diamine precursor is formed in situ or reacts with multiple components to build the pyrimidine ring directly, could provide a powerful and efficient route to novel and diverse libraries of rsc.orgrsc.orgscispace.comthiadiazolo[3,4-d]pyrimidine derivatives.
Chemical Reactivity and Transformation Pathways Of 1 2 3 Thiadiazolo 3,4 D Pyrimidine
Reactions Involving thenih.govresearchgate.netnih.govThiadiazolo[3,4-d]pyrimidine Heterocyclic Nucleus.
The reactivity of the fused nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine nucleus is characterized by a pronounced susceptibility to nucleophilic attack, especially when substituted with good leaving groups. Conversely, the core is generally resistant to electrophilic substitution due to its inherent electron-poor nature.
Nucleophilic Aromatic Substitution Reactions on the Core.
The pyrimidine (B1678525) portion of the fused ring system is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the C5 and C7 positions. This reactivity is significantly enhanced by the presence of halogen substituents, which serve as excellent leaving groups. The synthesis of a variety of 5- and 7-substituted derivatives from 5,7-dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine exemplifies this pathway. acs.org
The dichloro derivative readily reacts with a range of nucleophiles, including ammonia (B1221849), primary and secondary amines, and alkoxides, to yield mono- and di-substituted products. For instance, treatment with ammonia in ethanol (B145695) leads to the formation of 7-amino-5-chloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine and, under more forcing conditions, nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine-5,7-diamine. Similarly, reactions with amines such as aniline (B41778) and pyrrolidine, or with sodium methoxide, afford the corresponding 7-substituted derivatives. acs.org These transformations underscore the utility of SNAr reactions in functionalizing the core scaffold.
| Reactant | Nucleophile | Conditions | Product | Reference |
| 5,7-Dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | Ammonia (NH₃) | EtOH, room temp. | 7-Amino-5-chloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
| 5,7-Dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | Ammonia (NH₃) | EtOH, 100°C | nih.govresearchgate.netnih.govThiadiazolo[3,4-d]pyrimidine-5,7-diamine | acs.org |
| 5,7-Dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | Aniline | EtOH, reflux | 7-Anilino-5-chloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
| 5,7-Dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | Pyrrolidine | Benzene, room temp. | 7-Chloro-5-pyrrolidino- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
| 5,7-Dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | Sodium Methoxide (NaOMe) | Methanol, reflux | 7-Chloro-5-methoxy- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | acs.org |
Electrophilic Substitution and Functionalization.
The nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine ring system is highly deactivated towards electrophilic substitution reactions. Both the 1,2,5-thiadiazole (B1195012) and pyrimidine rings are π-deficient heterocycles, and their fusion further decreases the electron density of the aromatic system. mdpi.com This makes reactions such as nitration, halogenation, or Friedel-Crafts acylation on the unsubstituted heterocyclic nucleus unfavorable under standard conditions. The electron-withdrawing character of the sulfur and multiple nitrogen atoms makes the ring system a poor nucleophile, hence its low reactivity toward electrophiles. mdpi.commdpi.com
Cycloaddition and Ring-Opening Reactions.
While cycloaddition reactions directly involving the nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine core are not extensively documented, studies on related systems suggest potential pathways. For example, 1,3-dipolar cycloaddition of a thiazolo[5,4-d]pyrimidine (B3050601) 1-oxide with dimethyl acetylenedicarboxylate (B1228247) results in a ring transformation of the thiazole (B1198619) moiety. rsc.org This indicates that N-oxide derivatives of the nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine system could potentially serve as precursors for cycloaddition reactions.
The stability of the fused ring system can be compromised under certain conditions, leading to ring-opening. Research on the isomeric thiazolo[4,5-d]pyrimidine (B1250722) system has shown that the thiazole ring can be unstable when lacking a substituent at the 2-position, leading to cleavage of the sulfur-containing ring. rsc.org This suggests that the 1,2,5-thiadiazole portion of the nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine nucleus might be susceptible to cleavage, particularly in the absence of stabilizing substituents. Similarly, other fused thiazole-pyrimidine systems have been shown to undergo ring-opening via S-alkylation followed by intramolecular reactions. nih.govresearchgate.net
Transformations at Peripheral Substituents ofnih.govresearchgate.netnih.govThiadiazolo[3,4-d]pyrimidine Derivatives.
Functional groups attached to the nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine core can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
A key reaction is the conversion of chloro-substituents, introduced via reagents like phosphorus oxychloride (POCl₃) on the corresponding oxo-derivatives ( nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine-5,7-dione), into various other functional groups through nucleophilic substitution as detailed in section 3.1.1. acs.org
Furthermore, amino groups on the ring can be transformed. For instance, 7-amino- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine can be hydrolyzed to nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidin-7-one. This hydrolysis demonstrates the reactivity of exocyclic amino groups, allowing for their conversion to carbonyl functionalities. acs.org
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
| nih.govresearchgate.netnih.govThiadiazolo[3,4-d]pyrimidine-5,7-dione | POCl₃ | 5,7-Dichloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | Hydroxyl to Chloro | acs.org |
| 7-Amino- nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine | H₂O (hydrolysis) | nih.govresearchgate.netnih.govThiadiazolo[3,4-d]pyrimidin-7-one | Amino to Oxo | acs.org |
Redox Chemistry and Electrochemical Properties ofnih.govresearchgate.netnih.govThiadiazolo[3,4-d]pyrimidine Systems.
The electrochemical behavior of the nih.govresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine system is dominated by the strong electron-accepting properties of the fused heterocyclic rings. The presence of electron-acceptor nitrogen and sulfur atoms in the 1,2,5-thiadiazole ring significantly lowers the reduction potential compared to carbocyclic analogues. researchgate.net
Studies on related 1,2,5-thiadiazole derivatives show that they are more easily electroreduced than their corresponding non-sulfur-containing counterparts. researchgate.net For example, 1,2,5-thiadiazole 1,1-dioxides, which possess a strongly electron-withdrawing >SO₂ group, exhibit reduction potentials in the range of -0.6 to -1.0 V (vs. Ag/Ag⁺). researchgate.net While the title compound lacks the dioxide moiety, the inherent electron-withdrawing nature of the thiadiazole ring itself facilitates reduction. The reductive stability of the heterocycle is influenced by the nature of its substituents. researchgate.net In some cases, reduction can lead to the cleavage of the thiadiazole ring. The thiadiazole ring is generally resistant to oxidation, with studies on related compounds showing that reversible electron transfer can lead to the formation of stable radical cations. researchgate.net
Advanced Spectroscopic and Structural Elucidation Of 1 2 3 Thiadiazolo 3,4 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine and its derivatives in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.
The ¹H NMR spectrum provides information about the chemical environment of the protons within a molecule. For the parent rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine, the two protons are attached to the pyrimidine (B1678525) ring. Due to the electron-withdrawing nature of the fused heterocyclic system, these protons are expected to resonate in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm.
In substituted derivatives, the chemical shifts and coupling patterns of these protons provide significant structural information. For instance, in a related isomer, 6-cyano-7-oxo-7H- rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidine, the single proton on the pyrimidine ring is observed as a sharp singlet at a significantly deshielded value of δ 9.37 ppm. nih.gov The chemical shift is influenced by the nature and position of substituents on the ring system. For example, analysis of various substituted rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidines shows pyrimidine protons resonating in the aromatic region, with specific shifts dependent on the electronic effects of the attached groups. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Thiadiazolopyrimidine Derivatives
| Compound Derivative | Proton | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 6-cyano-7-oxo-7H- rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidine | pyrimidine-H | DMSO-d₆ | 9.37 (s) | nih.gov |
| 4-methoxy substituted rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidine | pyrimidine-H | DMSO-d₆ | 8.30 (s) | rsc.org |
| 7-bromo-4-(dodecylthio)- rsc.orgnih.govmdpi.comthiadiazolo[3,4-c]pyridine | pyridine-H | CDCl₃ | 8.48 (s) | mdpi.com |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine skeleton. The spectrum will show distinct signals for the carbons in the thiadiazole ring and the pyrimidine ring. The carbon atoms directly bonded to nitrogen or sulfur atoms, as well as the bridgehead carbons, typically exhibit characteristic chemical shifts.
For example, the ¹³C NMR spectrum of 6-cyano-7-oxo-7H- rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidine displays six distinct signals at δ 94.84, 115.52, 142.30, 159.06, 161.29, and 165.56 ppm, corresponding to the carbons of the fused ring system and the nitrile substituent. nih.gov Similarly, the carbon signals for the core of 7-bromo-4-(dodecylthio)- rsc.orgnih.govmdpi.comthiadiazolo[3,4-c]pyridine, a related heterocyclic system, appear at δ 157.3, 154.8, 149.3, 145.4, and 106.0 ppm. mdpi.com Heteronuclear correlation techniques are essential for the unambiguous assignment of these carbon signals by linking them to their attached protons. meihonglab.com
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Thiadiazolopyrimidine Derivatives
| Compound Derivative | Carbon Environment | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 6-cyano-7-oxo-7H- rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidine | Fused ring carbons | DMSO-d₆ | 94.84, 142.30, 159.06, 161.29, 165.56 | nih.gov |
| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- rsc.orgmdpi.comsdsu.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate | Fused ring carbons | DMSO-d₆ | 166.04, 160.65, 151.39, 144.23, 140.69, 139.42, 109.65 | rsc.org |
| 7-bromo-4-(dodecylthio)- rsc.orgnih.govmdpi.comthiadiazolo[3,4-c]pyridine | Fused ring carbons | CDCl₃ | 157.3, 154.8, 149.3, 145.4, 106.0 | mdpi.com |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of fused heterocyclic systems like rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine. ipb.ptscribd.com
COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the parent compound, a COSY spectrum would show a cross-peak connecting the two protons on the pyrimidine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org This allows for the direct and unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. libretexts.org The HMBC spectrum is crucial for identifying quaternary (non-protonated) carbons and for establishing the connectivity across the entire molecular framework. For rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine, HMBC correlations would be observed between the pyrimidine protons and the bridgehead carbons, as well as other carbons in both rings, definitively confirming the fused structure. ipb.ptwalisongo.ac.id
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. youtube.com The mass spectrum of rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion upon electron impact provides a structural fingerprint. For thiadiazole-containing compounds, characteristic fragmentation pathways often involve the loss of a nitrogen molecule (N₂) or cleavage of the C-S bonds. nih.govkyushu-u.ac.jp The fragmentation pattern is significantly influenced by the nature of the substituents on the ring system. arkat-usa.org The pyrimidine ring can undergo its own characteristic cleavages, such as a retro-Diels-Alder reaction. kyushu-u.ac.jp Analyzing these fragments helps to piece together and confirm the structure of the original molecule.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. For novel derivatives of the rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine system, HRMS is essential for confirming their chemical composition. For example, a synthesized derivative of a related system was confirmed with a found mass of m/z 478.9894, which correlated closely with the calculated mass of 478.9892 for the proposed formula [C₂₁H₁₈N₃O₂SBr + Na]⁺. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.
For the rsc.orgnih.govmdpi.comThiadiazolo[3,4-d]pyrimidine core, the IR and Raman spectra would be expected to show several characteristic bands:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹, corresponding to the protons on the pyrimidine ring.
Ring stretching vibrations: A series of bands in the 1600-1400 cm⁻¹ region, arising from C=C and C=N stretching within the fused aromatic rings. rsc.org
Thiadiazole ring vibrations: Specific vibrations associated with the C-N, N-S, and C-S bonds of the 1,2,5-thiadiazole (B1195012) ring. Studies on the parent 1,2,5-thiadiazole provide a basis for assigning these modes. ukim.mk
In substituted derivatives, the spectra will also feature prominent bands corresponding to the specific functional groups present, such as C=O stretching for ketones or amides (~1700 cm⁻¹), or N-H stretching for amines (~3300 cm⁻¹). rsc.orgnih.gov
Table 3: General Regions for Characteristic Vibrational Frequencies in Thiadiazolopyrimidines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | ukim.mk |
| C=O Stretch (in derivatives) | 1690 - 1715 | nih.govnih.gov |
| C=N / C=C Ring Stretch | 1400 - 1600 | rsc.org |
| C≡N Stretch (in derivatives) | ~ 2229 | nih.gov |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Characterization
The photophysical properties of researchgate.netresearchgate.netacs.orgThiadiazolo[3,4-d]pyrimidine and its derivatives are primarily investigated using UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide critical insights into the electronic structure and behavior of the molecules upon excitation with light. The fused heterocyclic system, characterized by its electron-deficient nature, forms the basis for donor-acceptor (D-A) type chromophores, which exhibit interesting optical properties. researchgate.netmdpi.com
The electronic absorption spectra of researchgate.netresearchgate.netacs.orgThiadiazolo[3,4-d]pyrimidine derivatives typically display multiple absorption bands in the UV and visible regions. These bands arise from different electronic transitions within the molecule. The absorption maxima in the shorter wavelength region (around 300–400 nm) are generally attributed to π–π* transitions occurring within the conjugated aromatic system. nih.gov A second, more prominent absorption band is often observed at longer wavelengths, which corresponds to an intramolecular charge transfer (ICT) from an electron-donor part of the molecule to the electron-accepting thiadiazolopyrimidine core. nih.gov
The position (λmax) and intensity (molar absorption coefficient, ε) of these absorption bands are influenced by the specific substituents attached to the core structure and the polarity of the solvent. For instance, in a series of D-A-π-A organic sensitizers incorporating the researchgate.netresearchgate.netacs.orgthiadiazolo[3,4-d]pyridazine moiety, the absorption peaks and their corresponding molar absorption coefficients were systematically characterized. mdpi.com
| Compound | λmax (nm) | ε (M-1cm-1) |
|---|---|---|
| TIM1 | 325, 475 | 12,600, 31,600 |
| TIM2 | 330, 480 | 13,800, 35,500 |
| TIM3 | 335, 495 | 14,100, 36,300 |
Many derivatives of researchgate.netresearchgate.netacs.orgThiadiazolo[3,4-d]pyrimidine exhibit fluorescence, emitting light after being promoted to an excited state. Key parameters used to characterize this emission are the fluorescence quantum yield (ΦF) and the Stokes shift. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum.
A significant Stokes shift is often observed in these compounds, which is indicative of a substantial structural reorganization in the excited state compared to the ground state. nih.gov This is a desirable property for applications like fluorescent probes and organic light-emitting diodes (OLEDs), as it minimizes self-absorption. researchgate.netnih.gov The fluorescence properties, including quantum yield and Stokes shift, are highly dependent on the solvent environment. researchgate.net
| Compound | Solvent | ΦF | Stokes Shift (nm) |
|---|---|---|---|
| 1a | Chloroform | 0.14 | 10 |
| 1a | THF | 0.17 | 12 |
| 1a | DMF | 0.19 | 11 |
| 1a | DMSO | 0.21 | 11 |
| 2a | Chloroform | 0.12 | 8 |
| 2a | THF | 0.15 | 9 |
| 2a | DMF | 0.17 | 8 |
| 2a | DMSO | 0.19 | 8 |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to researchgate.netresearchgate.netacs.orgThiadiazolo[3,4-d]pyrimidine and its derivatives to elucidate their molecular geometry, conformation, and the nature of their intermolecular interactions in the solid state. acs.orgmdpi.com
X-ray analysis of 7-amino- researchgate.netresearchgate.netacs.orgthiadiazolo[3,4-d]pyrimidine has provided detailed information on its bonding parameters. acs.org Studies on the closely related researchgate.netresearchgate.netacs.orgthiadiazolo[3,4-d]pyridazine system show that the fused bis-heterocyclic core is often planar or nearly planar. mdpi.com However, in some substituted derivatives, the ring system can be bent, with dihedral angles of around 9.5° between the thiadiazole and pyridazine rings, a deviation that may be influenced by crystal packing effects. mdpi.com
The solid-state structure is stabilized by a network of intermolecular interactions. In derivatives of the thiadiazolopyridazine core, shortened S···N (3.203 Å) and N···N (2.963 Å) interactions have been observed. mdpi.com Furthermore, less common interactions such as S···π interactions with adjacent aromatic rings play a role in the molecular assembly. mdpi.com In other related pyrimidine structures, various C—H···O and C—H···N hydrogen bonds are crucial in defining the crystal structure. researchgate.net
These dimers can further assemble into larger structures, such as chains, through stacking interactions between the planar heterocyclic rings. mdpi.com The analysis of crystal packing reveals how individual molecules organize to form a stable, three-dimensional lattice. This supramolecular organization is critical as it can influence the material's bulk properties, such as solubility and optical characteristics. mdpi.comresearchgate.net
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. saspublishers.comspringernature.com These methods offer significant advantages, including fast and accurate analysis, a high degree of automation, and better reproducibility. chemijournal.com For compounds like researchgate.netresearchgate.netacs.orgThiadiazolo[3,4-d]pyrimidine and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
In these techniques, the chromatography step (GC or LC) separates the individual components of a mixture. As each separated component elutes from the chromatograph, it is introduced directly into the mass spectrometer. nih.gov The MS then provides structural information at the molecular level, allowing for the identification and quantification of the compound. chemijournal.comnih.gov This combination of separation and identification makes hyphenated techniques indispensable for tasks such as reaction monitoring, purity determination, and the analysis of metabolites or environmental samples containing researchgate.netresearchgate.netacs.orgThiadiazolo[3,4-d]pyrimidine-based compounds. rjptonline.org Other coupled techniques include LC-NMR and LC-IR, which provide complementary structural information. nih.gov
Computational and Theoretical Investigations Of 1 2 3 Thiadiazolo 3,4 D Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the molecular and electronic characteristics of novel compounds from first principles.
Density Functional Theory (DFT) is a robust method for determining the ground-state properties of molecules, offering a balance between accuracy and computational cost. nih.gov It is widely used to predict the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO and their energy gap (ΔE) are critical parameters. irjweb.com HOMO energy relates to the electron-donating ability of a molecule, while LUMO energy corresponds to its electron-accepting ability. irjweb.com The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability, chemical reactivity, and electrical transport properties. acs.org A small gap often implies higher chemical reactivity and lower kinetic stability. irjweb.com
For instance, DFT calculations on pyrimidine (B1678525) derivatives have been used to evaluate their structural and spectral properties. irjweb.com In a study of a 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT with the B3LYP/6-31G** level of theory was used to calculate bond lengths, bond angles, and the HOMO-LUMO gap, providing insights into the molecule's structure and reactivity. researchgate.net Similarly, theoretical studies on triazine derivatives have utilized DFT to understand their nuclear structure and reactivity descriptors. irjweb.com
Table 1: Illustrative DFT-Calculated Parameters for Related Heterocyclic Compounds
| Compound/System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
| N-(1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | B3LYP/6-311G++(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | B3LYP/6-31G** | -7.2110 | -2.3129 | 4.8981 | researchgate.net |
This table is for illustrative purposes, showing the type of data generated for related structures, not for nih.govnih.govirjweb.comThiadiazolo[3,4-d]pyrimidine itself.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronically excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to absorption wavelengths (UV-Vis spectra), and oscillator strengths. researchgate.net This makes TD-DFT an invaluable tool for understanding and predicting the photophysical behavior of compounds, such as their color and fluorescence properties. researchgate.net
The method can rationalize shifts in absorption spectra due to changes in the chemical environment (e.g., solvent effects) and can be used to determine the optimal geometries of excited states, which is crucial for analyzing fluorescence. researchgate.net For example, TD-DFT calculations on 3,4,5-triaryl-1-R-1,2-diphospholes were shown to reproduce experimental absorption spectra accurately, revealing that the HOMO-LUMO gap and absorption bands could be tuned by modifying substituents. researchgate.net In another study, TD-DFT was used to investigate the excited-state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, identifying an internal charge transfer as the primary step after photoexcitation. rsc.org This demonstrates how TD-DFT can elucidate complex photophysical processes. rsc.orgrsc.org
The charge transport properties of organic semiconductors are crucial for their application in electronic devices. Theoretical calculations can predict whether a material will be an n-type (electron-transporting) or p-type (hole-transporting) semiconductor. Key parameters include the internal reorganization energy, which is the energy required for a molecule to change its geometry from the neutral state to the charged state (and vice versa), and the charge transfer integral, which describes the electronic coupling between adjacent molecules.
First-principles DFT calculations have been effectively used to analyze the correlation between crystal structure and charge transport in semiconductors like bis nih.govnih.govirjweb.comthiadiazolo-p-quinobis(1,3-dithiole) (BTQBT) and its derivatives. nih.gov Such studies can predict qualitative charge transport properties, including the sign of the charge carriers and the anisotropy of conductivity, which often agree well with experimental findings. nih.gov These computational approaches are vital for understanding and improving the performance of organic electronic materials based on thiadiazole scaffolds.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational flexibility, stability of molecular complexes, and intermolecular interactions. nih.govmdpi.com
In the context of drug design, MD simulations are frequently used to investigate the stability of a ligand bound to a protein's active site. For instance, MD simulations were performed on thiazolo[4,5-d]pyrimidine (B1250722) derivatives to confirm their stable binding within the corticotrophin-releasing factor receptor-1 (CRFR1). nih.gov Similarly, simulations of pyrazolo[3,4-d]pyrimidine derivatives helped to predict their binding mode in the FLT3 kinase binding domain. nih.gov For the nih.govnih.govirjweb.comThiadiazolo[3,4-d]pyrimidine core itself, MD simulations could be employed to analyze its conformational landscape, study its aggregation behavior in different solvents, or investigate its interaction with other molecules or surfaces, providing information that is often difficult to obtain experimentally. mdpi.com
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly DFT, are highly effective at predicting various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov
Computational studies on substituted triazolo pyrimidine thione heterocycles have shown a good correlation between the computed ¹H and ¹³C NMR spectra and experimental data. nih.gov For example, the calculated chemical shift for the Ar-H of the pyrimidine ring was 8.63 ppm, which closely matched the experimental value of 8.34 ppm. nih.gov Similarly, theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can be compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. nih.govdergipark.org.tr The UV-Vis absorption spectrum can also be simulated using TD-DFT, allowing for a direct comparison with experimental measurements and aiding in the interpretation of electronic transitions. nih.gov
Table 2: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Triazolo Pyrimidine Thione (HL)
| Carbon Atom | Theoretical (ppm) | Experimental (ppm) | Source |
|---|---|---|---|
| C3 (Pyridine) | 119.7 | 129.3 | nih.gov |
| C4 (Pyridine) | 148.5 | 149.35 | nih.gov |
| C2 (Pyridine) | 157.7 | 155.9 | nih.gov |
This table illustrates the application of theoretical models in predicting spectroscopic data for related heterocyclic systems.
Computational Design and Virtual Screening of Novelnih.govnih.govirjweb.comThiadiazolo[3,4-d]pyrimidine Analogues
Computational design and virtual screening are powerful strategies in modern medicinal chemistry and materials science for identifying promising new molecules from large chemical libraries. nih.gov These techniques use computational models to predict the properties and activities of hypothetical or existing compounds, thereby prioritizing a smaller, more manageable number for synthesis and experimental testing.
A typical workflow involves generating a 3D library of analogues based on a core scaffold, such as nih.govnih.govirjweb.comThiadiazolo[3,4-d]pyrimidine. These virtual compounds are then subjected to molecular docking, a process that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, such as a ligand in the binding site of a target protein. nih.gov The docking scores, which estimate the binding affinity, are used to rank the compounds. nih.gov This approach has been successfully used to discover new inhibitor chemotypes for various biological targets. For example, a consensus-based virtual screening campaign identified a series of nih.govnih.govmdpi.comtriazolo[1,5‐b]isoquinolines as a new structural class of MELK kinase inhibitors. nih.gov A similar strategy could be applied to discover novel nih.govnih.govirjweb.comThiadiazolo[3,4-d]pyrimidine analogues with desired biological activities or material properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in modern medicinal chemistry. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For theThiadiazolo[3,4-d]pyrimidine scaffold, while specific, in-depth QSAR/QSPR studies are not extensively documented in publicly available literature, the principles and methodologies can be understood by drawing parallels from studies on structurally related fused pyrimidine systems. Such models are crucial for providing mechanistic insights into how structural modifications influence the activity and properties of these compounds, thereby guiding the rational design of novel derivatives with enhanced efficacy.
The core principle of QSAR/QSPR lies in the hypothesis that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By systematically modifying the structure and observing the corresponding changes in activity or property, a predictive model can be developed. These models rely on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological features.
Methodologies and Approaches
Several QSAR/QSPR methodologies can be applied to investigateThiadiazolo[3,4-d]pyrimidine derivatives. These range from simpler two-dimensional (2D-QSAR) to more complex three-dimensional (3D-QSAR) approaches.
2D-QSAR: This approach utilizes descriptors calculated from the 2D representation of the molecule. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., Wiener index, Kier & Hall indices), and electronic descriptors (e.g., partial charges). Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build the QSAR models. For instance, a 2D-QSAR study on triazolopyrimidine derivatives identified key topological and physicochemical descriptors that correlate with their anticancer activity.
3D-QSAR: These methods consider the three-dimensional conformation of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are prominent 3D-QSAR techniques. These methods generate 3D grid-based descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps provide a visual representation of how these fields influence biological activity, offering direct insights for structural modification. For example, a 3D-QSAR study on pyrimidine derivatives as FAK inhibitors revealed that hydrophobic and hydrogen bond donor fields significantly impact their inhibitory activity.
Insights from Structurally Related Heterocycles
QSAR studies on various fused pyrimidine systems have provided valuable mechanistic insights that could be extrapolated to theThiadiazolo[3,4-d]pyrimidine core.
Anticancer Activity: QSAR models developed for pyrimidine derivatives as anticancer agents have highlighted the importance of specific structural features for their activity. For example, in a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to molecular shape and electronic properties were found to be crucial for their anticancer effects. Similarly, studies on thiazolo[4,5-d]pyrimidine derivatives have shown that the introduction of specific substituents at the 7-position can significantly modulate their antiproliferative activity. A hypothetical QSAR model forThiadiazolo[3,4-d]pyrimidine analogs could reveal which positions on the pyrimidine or thiadiazole ring are most sensitive to substitution for enhancing anticancer potency.
Antibacterial Activity: QSAR studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated that steric, electronic, and hydrogen-bond acceptor properties are key determinants of their antibacterial activity. These findings suggest that forThiadiazolo[3,4-d]pyrimidine derivatives, modulating these properties through targeted substitutions could lead to the development of potent antibacterial agents.
Data Tables in QSAR/QSPR Studies
A typical QSAR/QSPR study involves the generation of extensive data tables. These tables are fundamental for building and validating the models.
Table 1: Example of a Data Set for a Hypothetical QSAR Study ofThiadiazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Substituent (R) | Experimental Activity (IC₅₀, µM) | Log(1/IC₅₀) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) |
| 1 | -H | 10.5 | 4.98 | 1.2 | 45.3 |
| 2 | -CH₃ | 8.2 | 5.09 | 1.7 | 50.1 |
| 3 | -Cl | 5.1 | 5.29 | 2.0 | 48.7 |
| 4 | -OCH₃ | 7.5 | 5.12 | 1.5 | 51.2 |
| 5 | -NO₂ | 3.8 | 5.42 | 1.1 | 47.9 |
Table 2: Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| n | 20 | Number of compounds in the study |
| R² | 0.85 | Coefficient of determination (goodness of fit) |
| Q² | 0.75 | Cross-validated R² (predictive ability) |
| F-statistic | 45.6 | Statistical significance of the model |
| SEE | 0.15 | Standard error of the estimate |
These tables are instrumental in developing a robust QSAR/QSPR model. The model equation derived from such data, for instance, through MLR, might look like:
Log(1/IC₅₀) = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ... + βₙ(Descriptor n)
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity.
Functional Applications Of 1 2 3 Thiadiazolo 3,4 D Pyrimidine Derivatives Non Clinical Focus
Materials Science and Optoelectronics Applications
The unique properties of the mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine core have been harnessed to create novel materials for a range of optoelectronic devices.
Organic Semiconductors for Transistors and Photovoltaics (OFETs, OPVs)
Derivatives of thiadiazolopyrimidine have been investigated as components in organic semiconductors. A donor-acceptor copolymer, PTBDTPT, which incorporates a thiadiazolo[3,4-c]pyridine unit, was synthesized and demonstrated potential for use in organic field-effect transistors (OFETs). nih.gov This copolymer exhibited key characteristics for OFET applications, including strong and broad optical absorption, good thermal stability, and suitable HOMO-LUMO energy levels. nih.gov The resulting bottom-gate OFET device using this polymer as the active channel showed a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹ and an on/off ratio of 25. nih.gov
The structural and electronic properties of thiazolo[5,4-d]thiazoles, which share characteristics with thiadiazolopyrimidines, make them promising for plastic electronics. rsc.org Their electron-deficient nature, high oxidative stability, and rigid, planar structure facilitate efficient intermolecular π-π overlap, a crucial factor for charge transport in organic semiconductors. rsc.org
Emitting Materials for Organic Light-Emitting Diodes (OLEDs) in the Near-Infrared Region
The development of materials that emit light in the near-infrared (NIR) region is crucial for applications such as night-vision displays, optical communications, and sensors. mdpi.comnih.gov Donor-acceptor-donor (D-A-D) and donor-π-acceptor-π-donor (D-π-A-π-D) type molecules incorporating the mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine core have been synthesized and studied for their potential as NIR emitters in OLEDs. mdpi.com
For instance, a novel D-π-A-π-D dye, 4,4′-( mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was synthesized and its photophysical properties investigated. mdpi.com While this specific compound showed very low fluorescence intensity, likely due to non-radiative relaxation pathways, a similar analogue, 4,4′-( mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), exhibited an emission maximum at 755 nm without significant luminescence quenching. mdpi.com
Other related heterocyclic systems have also shown promise. Unsymmetrical donor-acceptor-donor' (D-A-D') fluorophores based on naphtho[2,3-c] mdpi.comresearchgate.netnih.govthiadiazole have been developed as non-doped emitters in NIR OLEDs. researchgate.net These materials exhibit hybridized local and charge transfer excited states, enabling efficient NIR emission. researchgate.net Similarly, a D-π-A-π-D type compound, NZ2TPA, utilizing a naphthothiadiazole acceptor, demonstrated a high photoluminescent quantum yield of 60% in a neat film and was used in non-doped OLEDs with an emission peak at 696 nm and a maximum external quantum efficiency (EQE) of 3.9%. researchgate.net
Table 1: Performance of Selected NIR Emitters in OLEDs
| Compound/Emitter | Architecture | Emission Peak (nm) | Max. EQE (%) | Reference |
|---|---|---|---|---|
| 4,4′-( mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline) | D-π-A-π-D | 755 | Not Reported | mdpi.com |
| TPECNz | D-A-D | 659 | 3.32 | researchgate.net |
| NZ2TPA | D-π-A-π-D | 696 | 3.9 | researchgate.net |
| 2TPA-QBT | D-A | 728 | 1.58 | nih.gov |
| TPA-QBT-MeTPA | D-A | 710 | 3.02 | nih.gov |
Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
The electron-accepting nature of the mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine core makes it a suitable component for sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com In a typical DSSC, a dye absorbs light and injects electrons into a semiconductor, generating a current. nih.gov The efficiency of this process is highly dependent on the electronic properties of the dye.
Researchers have synthesized D-A-π-A type organic sensitizers where mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine acts as an internal acceptor. mdpi.com In these designs, a donor group is attached to the thiadiazolopyridazine core, which is then linked via a π-spacer to an anchoring acceptor group. mdpi.com While the power conversion efficiencies (PCE) of the initial dyes were low, the studies provided valuable insights. mdpi.com It was found that the high electron deficiency of the mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine acceptor might have led to lower light harvesting by the dye. mdpi.com However, the research also demonstrated that the attachment point of the donor group (via a carbon or nitrogen atom) did not significantly impact the photovoltaic properties. mdpi.com
Related heterocyclic systems have also been explored. Thiazolo[5,4-d]thiazole-based D-π-A organic dyes have shown promise, with small-scale devices achieving power conversion efficiencies up to 7.71%. rsc.org Furthermore, D-A-π-A1 type sensitizers using a benzo[d] mdpi.comresearchgate.netmdpi.comthiadiazole internal acceptor have been synthesized, with one derivative, KEA321, achieving a PCE of 5.17%. mdpi.com
Table 2: Photovoltaic Performance of Selected DSSC Sensitizers
| Dye | Architecture | PCE (%) | Reference |
|---|---|---|---|
| TIM Series | D-A-π-A | Low | mdpi.com |
| Thiazolo[5,4-d]thiazole-based | D-π-A | up to 7.71 | rsc.org |
| KEA321 | D-A-π-A1 | 5.17 | mdpi.com |
Incorporation into Conjugated Polymers for Advanced Materials
The mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine moiety can be incorporated into the backbone of conjugated polymers to create advanced materials with tailored electronic and optical properties. As previously mentioned in the context of organic semiconductors, the copolymer PTBDTPT, which includes a thiadiazolo[3,4-c]pyridine unit, was synthesized via Stille polymerization. nih.gov This demonstrates the feasibility of integrating this heterocyclic system into larger polymeric structures. The resulting polymer exhibited properties that make it a promising candidate for applications in large-area organic electronics. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers for Luminescent Applications
Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comscientificarchives.com Luminescent MOFs (LMOFs) have gained significant attention for applications in chemical sensing and other areas. mdpi.comscientificarchives.com The luminescence in these materials can originate from the organic linker, the metal center, or a combination of factors. mdpi.com
While direct incorporation of the parent mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine into MOFs is not extensively reported, related thiadiazole-containing ligands have been successfully used to construct LMOFs. For example, a Zr(IV)-based MOF with a thiadiazole-functionalized ligand, H₂BTDB, was synthesized and showed an emission band at 510 nm. mdpi.com Another example is a red-luminescent microporous Eu-MOF created using 1,2,5-thiadiazole-3,4-dicarboxylic acid as the ligand. researchgate.net This MOF demonstrated excellent performance in luminescence sensing. researchgate.net These examples highlight the potential of using functionalized mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine derivatives as linkers to create novel LMOFs with unique luminescent properties.
Sensory and Imaging Applications
The luminescent properties of materials containing the mdpi.comresearchgate.netnih.govthiadiazolo[3,4-d]pyrimidine core and its analogues also open up possibilities for sensory and imaging applications. As discussed in the context of MOFs, the luminescence of these materials can be sensitive to the presence of certain analytes, making them suitable for chemical sensing. mdpi.comscientificarchives.com For instance, the Eu-MOF based on 1,2,5-thiadiazole-3,4-dicarboxylic acid was effective in detecting nitrofuran antibiotics through luminescence quenching. researchgate.net
The development of NIR-emitting materials based on thiadiazole derivatives, as detailed for OLEDs, is also highly relevant for in vivo imaging applications, although this falls outside the strict non-clinical focus of this article. The ability to tune the emission wavelength and enhance the quantum yield of these compounds is a key area of ongoing research.
Development of Fluorescent Probes and Chemosensors for Specific Analytes
Derivatives of researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyrimidine and its close analog, researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyridazine, are key components in the design of fluorescent probes, especially those operating in the near-infrared (NIR) spectrum. These compounds often form the electron-accepting 'A' core in a Donor-Acceptor-Donor (D-A-D) molecular architecture. This design allows for fine-tuning of the photophysical properties. For instance, D-A-D dyes based on the researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyridazine core have been shown to exhibit fluorescence in the NIR region, making them suitable for use as active emitting layers in NIR Organic Light-Emitting Diodes (OLEDs) and as IR luminophores. unimore.it
A practical application of this principle is in the creation of chemosensors for specific molecules. A notable example is a near-infrared fluorescent probe developed for the real-time detection of nitric oxide (NO). dntb.gov.uagoogle.com This probe utilizes a D-A-D structure where a diaminobenzo-(1,2,5-thiadiazole) derivative acts as a weak electron acceptor and the NO trapping group. dntb.gov.uagoogle.com Upon specific reaction with NO, the weak acceptor is transformed into a potent electron-accepting triazolo-benzo-(1,2,5-thiadiazole). dntb.gov.ua This change enhances the intramolecular charge transfer (ICT) within the molecule, effectively switching the fluorescence "on" and producing a detectable signal. dntb.gov.ua This mechanism allows for the sensitive and specific detection of both exogenous and endogenous NO in biological environments like the lysosomes of living cells. dntb.gov.uagoogle.com
Similarly, fluorophores based on a benzo-bis(1,2,5-thiadiazole) scaffold have been designed for in vivo NIR-II (1000-1700 nm) imaging, demonstrating the versatility of the thiadiazole core in creating probes with desirable properties such as high biocompatibility and fast excretion. uzicps.uz
Table 1: Examples of Thiadiazole-Based Fluorescent Probes
| Scaffold | Architecture | Analyte | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|---|
| Diaminobenzo-(1,2,5-thiadiazole) | D-A-D | Nitric Oxide (NO) | "Off-On" fluorescence via ICT enhancement | NIR detection of NO in living cells | dntb.gov.ua, google.com |
| researchgate.netunimore.itepa.govThiadiazolo[3,4-d]pyridazine | D-A-D | N/A (Luminophore) | Inherent NIR fluorescence | Potential for NIR-OLEDs | unimore.it |
| Benzo-bis(1,2,5-thiadiazole) | D-A-D | N/A (Imaging Agent) | NIR-II fluorescence | In vivo cancer imaging | uzicps.uz |
Design of pH-Responsive and Ion-Selective Sensory Systems
The design principles used for analyte-specific chemosensors can be extended to create systems that respond to changes in pH or the concentration of specific ions. While research into pH-responsive sensors based on the researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyrimidine core is not extensively documented, the development of ion-selective probes using related heterocyclic systems provides a clear blueprint.
For example, a novel fluorescent probe for the specific detection of ferric ions (Fe³⁺) was developed using a researchgate.netunimore.itterrabase-inc.comtriazolo[1,5-a]pyrimidine derivative. dntb.gov.ua This probe demonstrates high selectivity and a rapid fluorescence quenching response (within 5 seconds) upon binding to Fe³⁺. dntb.gov.ua The interaction between the heterocyclic probe and the metal ion alters the electronic state of the molecule, leading to a measurable change in its fluorescence. dntb.gov.ua Such probes have been successfully used as bioimaging reagents to monitor intracellular Fe³⁺ levels in living cells and have been incorporated into test papers for rapid identification of the ion. dntb.gov.ua This work highlights the potential of fused pyrimidine (B1678525) heterocyclic systems, including thiadiazolopyrimidines, in the design of robust and selective ion sensors.
Catalysis and Ligand Design
The researchgate.netunimore.itepa.govThiadiazolo[3,4-d]pyrimidine scaffold is not only a target for synthesis but also a participant in catalytic processes, particularly as a key substrate in metal-catalyzed cross-coupling reactions.
researchgate.netunimore.itepa.govThiadiazolo[3,4-d]pyrimidine as Ligands in Metal-Catalyzed Reactions
The functionalization of the researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyrimidine ring system heavily relies on modern synthetic methods, where the heterocyclic compound acts as a crucial building block or ligand. Palladium-catalyzed cross-coupling reactions have proven to be a powerful tool for the selective formation of various mono- and bis-derivatives of this electron-accepting heterocycle.
Starting from precursors like 4,7-dibromo researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyridazine, a close analog, chemists can selectively substitute one or both bromine atoms. This is achieved using a variety of palladium-catalyzed methods:
Suzuki-Miyaura Coupling: This reaction uses arylboronic acids to introduce new aryl groups onto the core structure.
Buchwald-Hartwig Amination: This technique is successful for incorporating weak nitrogen bases, such as carbazole, into the heterocyclic core.
Ullmann Condensation: This is another method used for forming carbon-nitrogen bonds.
These reactions are fundamental for creating a diverse library of derivatives with tailored electronic and biological properties, demonstrating the scaffold's utility as a versatile substrate in transition metal catalysis.
Table 2: Metal-Catalyzed Reactions for Synthesizing Thiadiazolopyrimidine Derivatives
| Reaction Type | Catalyst System | Precursor Example | Purpose | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (Pd) | Bromo-thiadiazolopyrimidine | C-C bond formation (arylation) | , |
| Buchwald-Hartwig | Palladium (Pd) | 4,7-dibromo researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyridazine | C-N bond formation (amination) | |
| Ullmann Coupling | Copper (Cu) or Palladium (Pd) | 4,7-dibromo researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyridazine | C-N bond formation |
Role in Organocatalytic Systems
Currently, the application of researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyrimidine derivatives as catalysts in organocatalytic systems is not a widely reported area of research. While the electronic nature of the scaffold suggests potential for such applications, literature to date has focused more on its synthesis via metal catalysis and its role as a pharmacophore.
Biological Activity: Mechanistic and Target-Oriented Studies (Non-Clinical)
The fusion of the pyrimidine and thiadiazole rings creates a "pseudo purine" structure that can interact with a variety of biological targets, particularly enzymes involved in cell proliferation and survival. Mechanistic studies have focused on elucidating their enzyme inhibition kinetics and binding modes.
Investigation of Enzyme Inhibition Mechanisms and Kinetics (e.g., G6P synthase, HDAC, EGFR-TK, Topoisomerase II, HSP90)
Research into the enzyme inhibitory activity of thiadiazolopyrimidines and related structures has identified several key protein targets.
G6P Synthase and HDAC: There is limited specific information available regarding the inhibition of Glucose-6-phosphate synthase (G6P synthase) by researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyrimidine derivatives. Similarly, while related 2,5-diphenyl-1,3,4-thiadiazole (B72002) compounds have been developed as potent inhibitors of Histone Deacetylase 1 (HDAC1) with IC₅₀ values as low as 15 nM, this activity has not been extensively documented for the fused pyrimidine scaffold itself.
EGFR-TK: The pyrimidine moiety is a well-established pharmacophore for inhibiting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. While much of the research has focused on the pyrazolo[3,4-d]pyrimidine scaffold, the findings are highly relevant. Derivatives of this related system show significant inhibitory activity, with IC₅₀ values in the nanomolar range. For instance, one potent derivative exhibited an IC₅₀ of 0.034 μM against EGFR-TK. Molecular docking studies suggest these inhibitors bind effectively within the ATP-binding site of the enzyme.
Topoisomerase II and HSP90: A significant breakthrough was the identification of a novel aminopyrimidine derivative, synthesized from a researchgate.netunimore.itepa.govthiadiazolo[3,4-d]pyrimidine precursor, as a dual inhibitor of Topoisomerase II and Heat Shock Protein 90 (HSP90). researchgate.net In vitro enzymatic assays demonstrated that this compound strongly inhibits both enzymes with high potency. researchgate.net Molecular docking studies further supported these findings, indicating that the compound fits within the binding sites of both Topoisomerase II and HSP90 in an inhibitory mode. researchgate.net
Table 3: Enzyme Inhibition by Thiadiazolopyrimidine and Related Scaffolds
| Enzyme Target | Scaffold | Compound Example | Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|
| HDAC1 | 2,5-diphenyl-1,3,4-thiadiazole | Compound 4j | 15 nM | |
| EGFR-TK | Pyrazolo[3,4-d]pyrimidine | Compound 16 | 0.034 µM | , |
| EGFR-TK | Pyrazolo[3,4-d]pyrimidine | Compound 4 | 0.054 µM | , |
| Topoisomerase II | Aminopyrimidine (from thiadiazolopyrimidine) | Compound 3a | 4.48 µM | researchgate.net |
| HSP90 | Aminopyrimidine (from thiadiazolopyrimidine) | Compound 3a | 1.78 µM | researchgate.net |
Molecular Interactions with Biomolecules (e.g., DNA, proteins)
Derivatives of the nih.govresearchgate.netmdpi.comThiadiazolo[3,4-d]pyrimidine scaffold have demonstrated the capacity for significant interactions with biological macromolecules, a key factor in their various biological activities. For instance, the 1,3,4-thiadiazole (B1197879) ring, a related structure, is considered a bioisostere of pyrimidine, which is a fundamental component of nucleic acids. This structural similarity suggests that these compounds may interfere with DNA replication processes. mdpi.com
In the context of protein interactions, molecular docking studies of thiazolo[5,4-d]pyrimidine (B3050601) derivatives have provided insights into their binding mechanisms. These studies have shown that the thiazolo[5,4-d]pyrimidine scaffold can insert itself into the binding cavity of proteins, engaging in π–π interactions with amino acid residues like phenylalanine and leucine. mdpi.com Furthermore, exocyclic amine groups on these derivatives can form polar interactions with amino acids such as asparagine and glutamic acid, while the nitrogen atoms within the ring system can also establish additional polar contacts. mdpi.com
Target Identification and Validation in Non-Human Cellular and Biochemical Models
In non-human models, derivatives of thiadiazolopyrimidine have been investigated to identify and validate their biological targets. For example, a series of 6-cyano-1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives were synthesized and shown to have a good binding mode in the active site of STAT3 enzyme inhibitors, a target implicated in cancer. nih.gov
Biochemical assays are crucial in this process. For instance, the inhibitory activity of certain derivatives against human carbonic anhydrase (hCA) isoforms has been evaluated using methods like the stopped-flow CO2 hydrase assay. mdpi.com These assays help in quantifying the potency of the compounds and understanding their selectivity towards different enzyme isoforms.
The following table summarizes the biological targets identified for some thiadiazolopyrimidine derivatives in non-human models:
| Derivative Class | Identified Target | Model System |
| 6-cyano-1,3,4-thiadiazolo[3,2-a]pyrimidines | STAT3 enzyme | Biochemical assay |
| Imidazothiadiazole analogues | Carbonic anhydrase (hCA) isoforms | Biochemical assay |
Mechanisms of Antimicrobial and Antifungal Action in in vitro and non-human contexts
The antimicrobial and antifungal properties of thiadiazolopyrimidine derivatives have been a significant area of research. The presence of a sulfur-containing ring in the chemical structure of thiadiazole is believed to facilitate penetration through the microbial cell wall. nih.gov
In terms of antifungal action, one derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been shown to disrupt cell wall biogenesis in fungi. researchgate.net This disruption leads to an inability of the fungal cells to maintain their shape, an increase in size, and the formation of giant cells. researchgate.net Furthermore, it causes leakage of protoplast material, reduced osmotic resistance, and the formation of buds lacking a proper chitin (B13524) layer. researchgate.net Disturbances in the chitin septum and uneven distribution of chitin and β(1→3) glucan have also been observed. researchgate.net
Some thiadiazole derivatives have demonstrated potent activity against various bacterial and fungal strains in vitro. nih.gov For instance, certain 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives exhibited more potent antibacterial activity against both Gram-positive and Gram-negative bacteria than standard reference drugs. nih.govmdpi.com
The table below outlines the observed antimicrobial and antifungal effects and the proposed mechanisms of action for specific derivative classes.
| Derivative Class | Organism(s) | Observed Effect | Proposed Mechanism of Action |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species, molds | Disruption of cell shape, leakage of protoplast material | Disruption of cell wall biogenesis, interference with chitin and β(1→3) glucan distribution |
| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth | Not specified |
Insecticidal Activity Mechanisms and Structure-Activity Relationships in Pest Control
Certain nih.govresearchgate.netmdpi.comThiadiazolo[3,4-d]pyrimidine derivatives have shown promise as insecticidal agents. Studies on 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives revealed significant insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.netbohrium.comfigshare.com
Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance insecticidal potency. For instance, it was observed that 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives exhibited remarkable insecticidal activity, comparable to that of 1,3,4-thiadiazole derivatives. researchgate.netbohrium.com Further research indicated that a compound containing a pyrimidine ring within its structure demonstrated high insecticidal activity, achieving 100% toxicity in one study. mdpi.com Among different 1,3,4-thiadiazole derivatives tested, specific compounds were identified as being the most potent against the cotton leafworm, with LC50 values as low as 137.28 μg/mL. bohrium.com
The following table summarizes the insecticidal activity of different thiadiazole derivatives against the cotton leafworm.
| Derivative Class/Compound | Pest | Activity | LC50 (μg/mL) |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative (Compound 14) | Spodoptera littoralis | Potent | 137.28 |
| Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivative (Compound 17) | Spodoptera littoralis | Potent | 144.34 |
| Schiff base derivative (Compound 11) | Spodoptera littoralis | Potent | 556.94 |
| Thiadiazole derivative with pyrimidine ring (Compound 53) | S. littoralis | High (100% toxicity) | Not specified |
Anti-biofilm Properties and Associated Mechanisms
The ability of nih.govresearchgate.netmdpi.comThiadiazolo[3,4-d]pyrimidine derivatives to combat biofilms is a growing area of interest. Biofilms are communities of microorganisms that are notoriously resistant to conventional antimicrobial treatments. nih.gov
A series of novel nih.govmdpi.comnih.govthiadiazolo[3,2-a]pyrimidin-5-ones have been synthesized and evaluated for their anti-biofilm properties. mdpi.com One particular derivative, compound 8j, demonstrated notable dispersal activity against pre-formed biofilms of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with BIC50 values (the concentration required to disrupt 50% of the biofilm) ranging from 17 to 40 µg/mL. nih.gov
Structure-activity relationship studies on these compounds highlighted the importance of the substituent at position 7 of the nih.govmdpi.comnih.govthiadiazolo[3,2-a]pyrimidinone scaffold. mdpi.com The presence of a phenyl ring or a methyl group at this position was found to be beneficial for activity against bacterial biofilms. mdpi.com Conversely, a thiophene (B33073) ring at the same position appeared to be detrimental to the anti-biofilm properties. mdpi.com
The table below details the anti-biofilm activity of a specific nih.govmdpi.comnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivative.
| Compound | Target Organisms | Activity | BIC50 Range |
| Derivative 8j | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | Biofilm dispersal | 17 - 40 µg/mL |
Structure Property Relationships In 1 2 3 Thiadiazolo 3,4 D Pyrimidine Systems
Correlation Between Molecular Structure and Electronic Properties (e.g., Electron Acceptor Strength, Band Gap)
The nih.govchemnet.comresearchgate.netthiadiazole moiety is inherently electron-withdrawing due to the electronegativity of its nitrogen and sulfur atoms. isres.org When fused with a pyrimidine (B1678525) ring, another electron-deficient system, the resulting nih.govchemnet.comresearchgate.netThiadiazolo[3,4-d]pyrimidine core exhibits strong electron-accepting characteristics. This property is fundamental to its use in constructing donor-acceptor (D-A) type materials, where it can be paired with electron-donating units to create systems with tailored electronic properties, such as a low energy band gap. nih.govutq.edu.iq
The energy band gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial parameter determining the electronic and optical properties of organic materials. utq.edu.iq In D-A systems featuring thiadiazole-based acceptors, the HOMO level is primarily dictated by the donor moiety, while the LUMO level is controlled by the acceptor. By carefully selecting the donor unit to pair with the thiadiazolo-pyrimidine acceptor, the band gap can be precisely engineered.
| Acceptor Core | Donor Unit | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |
| Thiadiazolo[3,4-g]quinoxaline | Furan | - | - | 0.85 researchgate.net |
| Thiadiazolo[3,4-g]quinoxaline | Selenophene | - | - | 0.21 - 0.60 researchgate.net |
| Thieno[3,4-c] nih.govchemnet.comresearchgate.net-thiadiazole | Thiophene (B33073) | - | - | - |
| Anthracene-Benzothiadiazole Imide | Phenyl-substituted Anthracene | ~ -5.5 | ~ -3.56 | 1.66 mdpi.com |
| Thiadiazolo[3,4-c]pyridine | Dihydrothieno-dioxin | - | - | 1.12 nih.gov |
Data derived from studies on analogous donor-acceptor systems.
Influence of Substituent Effects on Photophysical Behavior (Absorption, Emission)
The absorption and emission properties of the nih.govchemnet.comresearchgate.netThiadiazolo[3,4-d]pyrimidine system can be systematically tuned by introducing various substituent groups onto the core structure. These substituents can modify the electronic distribution within the molecule, thereby altering the energies of the ground and excited states and influencing the photophysical pathways. rsc.org
The attachment of electron-donating groups (EDGs) or electron-accepting groups (EWGs) to the thiadiazolopyrimidine scaffold induces intramolecular charge transfer (ICT) upon photoexcitation. The nature and position of these substituents directly impact the absorption and emission wavelengths.
Key principles governing these effects include:
Intramolecular Charge Transfer (ICT): Attaching an EDG to the electron-deficient thiadiazolopyrimidine core enhances the D-A character. This generally leads to a red-shift (shift to longer wavelengths) in both the absorption and emission spectra, as the energy required for the ICT transition is lowered.
Substituent Position: The specific location of a substituent can significantly alter its electronic influence. Studies on related heteroaromatic systems show that substitution at different positions can have a pronounced effect on the properties of both the singlet and triplet excited states. clockss.org
Fluorescence Quantum Yield: The efficiency of light emission (fluorescence quantum yield) is also highly sensitive to substituents. Groups that promote non-radiative decay pathways (e.g., through vibrational relaxation or intersystem crossing) can quench fluorescence, while others may enhance it by providing a more rigid structure that disfavors non-radiative decay. In N-thienylcarbazoles, for example, the fluorescence quantum yields and lifetimes decrease progressively as the electronic influence of the substituent increases. clockss.org
| Core Molecule | Substituent Type/Position | Effect on Absorption | Effect on Emission | Impact on Quantum Yield |
| N-thienylcarbazole clockss.org | 3-thienyl | Minimal change vs. core | Minimal change vs. core | Minor decrease |
| N-thienylcarbazole clockss.org | 2-thienyl | Red-shift | Significant red-shift | Moderate decrease |
| N-thienylcarbazole clockss.org | 2,5-bis(N-carbazolyl)thiophene | Significant red-shift | Drastic change in character | Substantial decrease |
| Tris(salicylideneaniline) rsc.org | Electron-donating/accepting groups | Modulated absorption bands | Multiple emission bands observed | Varies with substituent |
This table illustrates general principles of substituent effects on photophysical properties observed in related heterocyclic systems.
Relationship Between Solid-State Structure and Material Performance
While the properties of an individual molecule are defined by its chemical structure, the performance of a material in a solid-state device is critically dependent on how these molecules arrange themselves in a crystal lattice or thin film. This intermolecular organization, or solid-state packing, governs crucial properties like charge carrier mobility and solid-state luminescence efficiency.
Research on analogous heterocycles, such as thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives, provides powerful insights into these structure-property relationships. nih.gov In these systems, modifying peripheral substituents, such as the length of alkyl chains, does not change the intrinsic electronic properties of the molecule in solution but profoundly modulates the molecular packing in the solid state. This, in turn, leads to dramatic changes in material performance. nih.gov
Different packing motifs can be achieved:
J-aggregates (slipped-stack): This arrangement can facilitate exciton (B1674681) delocalization and often results in red-shifted emission compared to the isolated molecule.
H-aggregates (face-to-face): This packing typically leads to blue-shifted absorption and is often associated with fluorescence quenching, making it less desirable for light-emitting applications.
By controlling the substituents, one can predictably influence the packing structure and thus tailor the photophysical properties for specific applications. For example, in TTz derivatives, different alkyl appendages lead to distinct crystal structures that directly correlate with changes in photoluminescence and exciton recombination lifetimes. nih.gov The crystal structures of newly synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been confirmed by single-crystal X-ray diffraction, providing the foundational data needed to establish similar correlations for this class of compounds. mdpi.com
| Compound System | Substituent | Solid-State Packing | Effect on Photophysical Properties |
| Thiazolo[5,4-d]thiazole (TTz) nih.gov | Alkyl chains of varying lengths | Modulates molecular packing (e.g., J-type aggregates) | Strongly modulates solid-state emission and exciton lifetime |
| Thiazolo[5,4-d]thiazole (TTz) nih.gov | (BuOPh)₂ | Slipped stacked (J-type) | Radiative decay similar to solution; facilitates exciton delocalization |
This table demonstrates the principle that solid-state packing, controlled by substituents, dictates material properties.
Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Understanding of Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. imist.maimist.ma These models are invaluable for understanding the mechanism of action and for designing more potent and selective drug candidates. For heterocyclic systems like nih.govchemnet.comresearchgate.netThiadiazolo[3,4-d]pyrimidine derivatives, QSAR can elucidate which structural features are key to their biological effects, such as anticancer activity. nih.govnih.gov
A typical QSAR study involves:
Data Set: A series of related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition or cell growth inhibition) is selected. imist.ma
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), are calculated for each molecule. Examples include molar refractivity (MR) and polarizability (P). imist.ma
Model Building: Statistical methods, such as Principal Component Analysis (PCA) and Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. imist.ma
Validation: The predictive power of the model is rigorously tested using statistical validation techniques. imist.ma
For instance, a 2D-QSAR study on a series of nih.govchemnet.comclockss.orgtriazolo[1,5-a]pyrimidines with anticancer activity successfully developed a predictive model. imist.maimist.ma The resulting equation provided a clear relationship between the structural parameters of the molecules and their ability to inhibit tubulin. Structure-activity relationship (SAR) studies on related thiazole (B1198619) and thiadiazole derivatives have also identified key features for antitumor activity, noting that specific substitutions can lead to promising inhibitory activity against cancer cell lines. nih.govresearchgate.net
| Compound Series | Biological Activity | Key Findings from SAR/QSAR |
| 1,3,4-Thiadiazole (B1197879) derivatives nih.gov | Antitumor (Hepatocellular Carcinoma) | The derivative 9b showed promising activity (IC₅₀ = 2.94 µM), indicating the importance of the ethyl carboxylate group on the thiadiazole ring. |
| Thiazole derivatives nih.gov | Antitumor (Hepatocellular & Breast Carcinoma) | The derivative 12a showed potent activity against both cell lines (IC₅₀ = 1.19 and 3.4 µM), highlighting a favorable substitution pattern. |
| nih.govchemnet.comclockss.orgTriazolo[1,5-a]pyrimidines imist.ma | Anticancer (Tubulin Inhibition) | A predictive 2D-QSAR model was built (R² = 0.78), linking descriptors like molar refractivity and polarizability to anticancer activity. |
| Thiazolo[4,5-d]pyrimidine derivatives mdpi.com | Anticancer (NCI-60 panel) | Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govchemeo.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active in the series. |
Future Directions and Emerging Frontiers In 1 2 3 Thiadiazolo 3,4 D Pyrimidine Research
Development of Next-Generation Synthetic Methodologies
The future of nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine chemistry is intrinsically linked to the development of more efficient, versatile, and sustainable synthetic methods. While traditional multi-step syntheses have been foundational, the focus is shifting towards next-generation methodologies that offer significant advantages.
Researchers are exploring multi-component reactions (MCRs), which allow for the construction of complex molecules like thiadiazolopyrimidines in a single step from three or more starting materials. nih.gov This approach is not only efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov For instance, a one-pot, three-component fusion reaction has been developed for analogous nih.govnih.govrsc.orgthiadiazolo[3,2-a]pyrimidines, achieving excellent yields of 90–97% in just 25–30 minutes under mild, room-temperature conditions. nih.govrsc.org
Key strategies in modern synthesis include:
Catalyst Innovation: The use of robust, reusable heterogeneous catalysts is a significant advancement. nih.govrsc.org Materials such as vanadium oxide loaded on fluorapatite (B74983) (V₂O₅/FAp) have proven highly effective, enabling rapid synthesis and easy work-up without the need for column chromatography. nih.govrsc.org
Reaction Condition Optimization: Methodologies are being developed that utilize green solvents like ethanol (B145695) and operate under mild conditions, enhancing the environmental safety and sustainability of the process. nih.govrsc.org
Structural Diversification: New synthetic routes are enabling the creation of a wider array of polycyclic compounds. For example, the cyclization of thiadiazolopyrimidine precursors with various nucleophiles, such as hydrazine (B178648) hydrate (B1144303) or activated nitriles, has been used to produce novel tricyclic and tetracyclic derivatives. nih.gov These complex structures are often inaccessible through traditional methods and open the door to exploring a broader chemical space. nih.gov
| Methodology | Key Features | Example Catalyst/Reagent | Reported Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Multi-Component Reaction (MCR) | One-pot, green solvent, mild conditions, reusable catalyst | 2.5% V₂O₅/FAp | 90-97% | 25-30 min | nih.govrsc.org |
| Cyclization/Condensation | Construction of polycyclic systems, functional group tolerance | Hydrazine Hydrate, Pyridine, Polyphosphoric Acid (PPA) | Varies | Varies (e.g., 2-4 hours) | nih.govmdpi.com |
Exploration of Novel and Niche Applications in Advanced Technologies
While much of the historical focus has been on the biological activity of thiadiazolopyrimidines, emerging research is unveiling their potential in advanced materials and technologies. The unique electronic properties of the fused chalcogen-nitrogen π-heterocycle system are central to these new applications.
Organic Electronics: Fused 1,2,5-chalcogenadiazoles are being intensively explored as electron-accepting materials for use in photovoltaics. researchgate.net Their properties make them suitable for constructing components of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.net Dihalogenated derivatives of these fused systems are particularly valuable as precursors for creating photoactive materials. researchgate.net
Conducting and Magnetic Materials: Related thiadiazine heterocycles have been identified as potential precursors for radical anions used in the development of organic magnetic and conducting materials. researchgate.net This points to a potential, yet-to-be-explored, application for specifically designed nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine derivatives in molecular electronics and spintronics.
Anti-Biofilm Agents: In a healthcare and materials context, thiadiazolopyrimidinone derivatives have shown significant promise as agents that can disperse established bacterial and fungal biofilms. nih.gov One derivative, in particular, demonstrated remarkable activity against preformed biofilms of several important pathogens, including Candida albicans. mdpi.comnih.gov This opens up applications in medical device coatings, anti-fouling surfaces, and treatments for chronic infections.
Integration of Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to the nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine scaffold is a key future direction. These computational tools can dramatically accelerate the design-build-test-learn cycle.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures from the ground up. nih.govmdpi.com These models can be trained on known chemical data to generate new nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine derivatives with desired properties, potentially uncovering compounds that human chemists might not have conceived. nih.gov
Property Prediction: AI/ML algorithms can predict a wide range of properties for new or hypothetical compounds, including their physicochemical characteristics, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.govspringernature.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. springernature.com For example, deep learning models can be used for high-throughput virtual screening to identify potential hits from vast compound libraries. nih.gov
Reaction Prediction and Synthesis Planning: Active and geometric deep learning models are now capable of predicting the outcomes of chemical reactions with high accuracy. ethz.ch This technology can help chemists devise the most efficient synthetic routes to target nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine molecules, a crucial step in expediting hit-to-lead progression in drug discovery. ethz.ch A specific AI-powered screening platform, HelixDock, was successfully used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative, demonstrating the power of these tools in discovering novel bioactive scaffolds. nih.gov
| AI/ML Application | Purpose | Relevant Models/Techniques | Potential Impact | Reference |
|---|---|---|---|---|
| Virtual Screening | Identify promising drug targets and hit compounds from large libraries. | CNN, Kernel-based methods, HelixVS/HelixDock | Accelerated hit identification with higher success rates. | nih.govnih.gov |
| De Novo Design | Generate novel molecules with optimized properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), RNNs | Discovery of novel, potent, and synthesizable compounds. | nih.govmdpi.com |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties early in development. | Deep Neural Networks (DNN), CNN-ANN algorithms | Reduced risk of late-stage failures and development costs. | nih.govspringernature.com |
| Reaction Prediction | Predict outcomes of chemical reactions and plan synthetic routes. | Active and Geometric Deep Learning | Expedited synthesis and optimization of lead compounds. | ethz.ch |
Addressing Scalability and Environmental Considerations in Synthesis
As interest in nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine and its analogues grows, the scalability and environmental impact of their synthesis become critical concerns. Future research will increasingly prioritize methodologies that are not only efficient in the lab but also viable for larger-scale production in an environmentally responsible manner.
The development of "green" one-pot methodologies represents a major step in this direction. nih.gov These protocols offer numerous advantages that address both scalability and environmental impact:
Eco-Friendliness: The use of non-hazardous solvents like ethanol and mild reaction conditions minimizes the environmental footprint. rsc.org
Atom Economy: Multi-component reactions inherently improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus reducing waste. nih.gov
Catalyst Reusability: The design of robust, heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is crucial for both cost-effectiveness and sustainability on a larger scale. rsc.org
Simplified Work-up: Procedures that avoid the need for laborious purification techniques like column chromatography are more easily scalable and reduce solvent consumption. nih.govrsc.org
Future efforts will focus on adapting these green principles to the specific synthesis of diverse nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine derivatives and ensuring these processes remain efficient and high-yielding as the production scale increases.
Interdisciplinary Approaches for Unveiling New Chemical and Biological Functions
The full potential of the nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine scaffold will be unlocked through collaborative, interdisciplinary research. The convergence of chemistry, biology, materials science, and computer science is essential for discovering novel functions and applications.
Chemical Biology: The synthesis of new derivatives is increasingly guided by biological questions. For example, researchers have synthesized polycyclic compounds based on the thiadiazolopyrimidine ring system to screen for specific biological activities, such as antimicrobial and antiquorum-sensing effects. nih.gov This approach, which combines synthetic chemistry with microbiology, can reveal structure-activity relationships (SAR) that inform future designs. nih.gov
Computational and Medicinal Chemistry: The integration of in silico docking studies with experimental synthesis and biological assays provides a powerful workflow. nih.gov Computational models can predict how a molecule might interact with a biological target, and these predictions can then be validated through in vitro testing, creating a feedback loop that accelerates the discovery of compounds with potent cytotoxic or other biological activities. nih.govresearchgate.net
Materials Science and Chemistry: The exploration of thiadiazolopyrimidines in organic electronics requires a close partnership between synthetic chemists who create the molecules and materials scientists who characterize their physical properties and fabricate them into devices like OLEDs and OSCs. researchgate.net
By breaking down traditional research silos, these interdisciplinary efforts will provide a more holistic understanding of the nih.govontosight.ainih.govThiadiazolo[3,4-d]pyrimidine system, leading to the discovery of functions and applications that would not be apparent from a single disciplinary perspective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
